molecular formula C11H14F2N2 B14846429 2-(3,5-Difluoro-benzyl)-piperazine

2-(3,5-Difluoro-benzyl)-piperazine

Cat. No.: B14846429
M. Wt: 212.24 g/mol
InChI Key: VEUCYZAOGHEBBH-UHFFFAOYSA-N
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Description

2-(3,5-Difluoro-benzyl)-piperazine is an organic compound that features a piperazine ring substituted with a 3,5-difluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Difluoro-benzyl)-piperazine typically involves the reaction of 3,5-difluorobenzyl bromide with piperazine. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluoro-benzyl)-piperazine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atoms .

Scientific Research Applications

2-(3,5-Difluoro-benzyl)-piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-Difluoro-benzyl)-piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluorobenzyl bromide
  • 3,5-Difluorobenzylamine
  • 3,5-Difluorobenzyl alcohol

Uniqueness

2-(3,5-Difluoro-benzyl)-piperazine is unique due to the presence of both the piperazine ring and the 3,5-difluorobenzyl group. This combination imparts specific chemical and biological properties that are not observed in similar compounds. For example, the piperazine ring can enhance the compound’s ability to interact with biological targets, while the difluorobenzyl group can influence its reactivity and stability .

Properties

Molecular Formula

C11H14F2N2

Molecular Weight

212.24 g/mol

IUPAC Name

2-[(3,5-difluorophenyl)methyl]piperazine

InChI

InChI=1S/C11H14F2N2/c12-9-3-8(4-10(13)6-9)5-11-7-14-1-2-15-11/h3-4,6,11,14-15H,1-2,5,7H2

InChI Key

VEUCYZAOGHEBBH-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CN1)CC2=CC(=CC(=C2)F)F

Origin of Product

United States

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